Head-to-Head IC50 Comparison Against Influenza A and B Neuraminidases: Oseltamivir vs Zanamivir
In a direct head-to-head neuraminidase inhibition assay across >1,000 clinical influenza isolates, oseltamivir carboxylate (the active metabolite of the target compound) demonstrated subtype-dependent potency relative to zanamivir. Against H3N2 (N2) neuraminidase, oseltamivir was 3.6-fold more potent than zanamivir (0.5 vs 1.82 nM); against influenza B, zanamivir was 3.9-fold more potent (2.28 vs 8.8 nM) [1]. More recent Japanese surveillance data (2022-23 season, 74 A(H3N2) isolates) confirmed this pattern, with geometric mean IC50s of 0.78 nM for oseltamivir and 2.08 nM for zanamivir—a 2.7-fold advantage for oseltamivir [2].
| Evidence Dimension | 50% inhibitory concentration (IC50, nM) against influenza neuraminidase subtypes |
|---|---|
| Target Compound Data | Oseltamivir carboxylate IC50: H1N1 (N1) 1.2 nM, H3N2 (N2) 0.5 nM, B 8.8 nM (source [1]); H3N2 0.78 nM (source [2]) |
| Comparator Or Baseline | Zanamivir IC50: H1N1 (N1) 0.76 nM, H3N2 (N2) 1.82 nM, B 2.28 nM (source [1]); H3N2 2.08 nM (source [2]) |
| Quantified Difference | Oseltamivir 3.6-fold more potent vs H3N2 (0.5 vs 1.82 nM) but 3.9-fold less potent vs B (8.8 vs 2.28 nM) [1]; 2.7-fold more potent vs H3N2 in 2022-23 season [2] |
| Conditions | Chemiluminescent or fluorescent neuraminidase inhibition assay (NA-Star kit); viruses standardized to equivalent NA activity; inhibitor concentrations 0.0316–1000 nM [1]; fluorescent substrate method, clinical isolates from patients prior to treatment [2] |
Why This Matters
For laboratories studying H3N2-dominant influenza A outbreaks, oseltamivir provides superior in vitro potency, directly affecting hit-calling in phenotypic screening and resistance surveillance.
- [1] McKimm-Breschkin J, Trivedi T, Hampson A, et al. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir. Antimicrob Agents Chemother. 2003;47(7):2264-2272. doi:10.1128/AAC.47.7.2264-2272.2003 View Source
- [2] Goto T, Kawai N, Bando T, et al. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2022-23 season: Comparison with the 2010-11 to 2019-20 seasons. J Infect Chemother. 2024;30(3):266-270. PMID: 37832825 View Source
